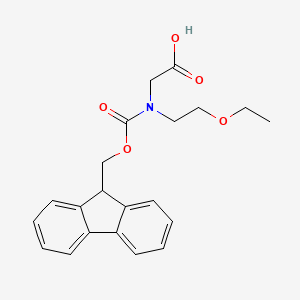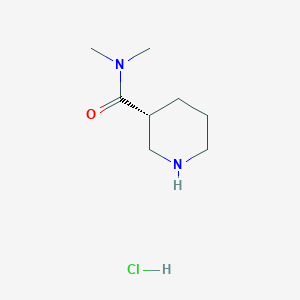
1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline is a synthetic compound that combines the amino acid L-valine with 4-hydroxy-L-proline, protected by a tert-butyloxycarbonyl (Boc) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline typically involves the following steps:
Protection of L-valine: The amino group of L-valine is protected using a Boc group to prevent unwanted reactions.
Coupling Reaction: The protected L-valine is then coupled with 4-hydroxy-L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen.
Substitution: The Boc group can be removed under acidic conditions to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) are commonly used to remove the Boc group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Applications De Recherche Scientifique
1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs and targeted drug delivery systems.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme inhibition and protein binding.
Comparaison Avec Des Composés Similaires
1-(Boc-L-valyl)-(4S)-4-hydroxy-D-proline: A stereoisomer with similar properties but different spatial configuration.
L-Valyl-L-citrulline: Another dipeptide with different amino acid composition and applications.
Uniqueness: 1-(Boc-L-valyl)-(4R)-4-hydroxy-L-proline is unique due to its specific combination of L-valine and 4-hydroxy-L-proline, along with the Boc protection. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-8(2)11(16-14(22)23-15(3,4)5)12(19)17-7-9(18)6-10(17)13(20)21/h8-11,18H,6-7H2,1-5H3,(H,16,22)(H,20,21)/t9-,10+,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPZJRJHHYFEE-VWYCJHECSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
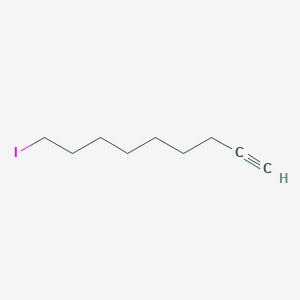

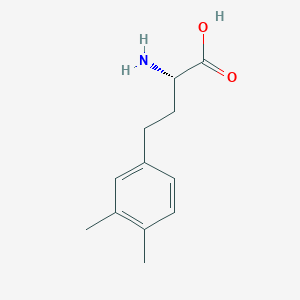
![(2S)-4-(3,4-dimethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233290.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-fluoro-5-methylphenyl)butanoic acid](/img/structure/B8233292.png)
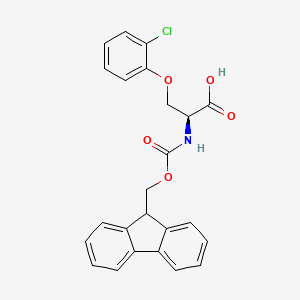
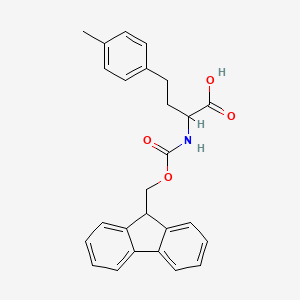
![(2S)-4-(3-chloro-5-methylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233317.png)
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[3-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B8233324.png)
![(2S)-4-(3-ethylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B8233340.png)
![4-[2-(2-Aminoethoxy)ethoxy]butanoic acid tert-butyl ester](/img/structure/B8233348.png)
